molecular formula C19H17ClN2OS B2675784 2-(allylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole CAS No. 1226433-65-3

2-(allylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole

Cat. No.: B2675784
CAS No.: 1226433-65-3
M. Wt: 356.87
InChI Key: KWAYVEODRYCEOQ-UHFFFAOYSA-N
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Description

2-(allylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole class Imidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde, an amine, and a source of nitrogen such as ammonium acetate under acidic or basic conditions.

    Introduction of Substituents: The allylthio, chlorophenyl, and methoxyphenyl groups are introduced through nucleophilic substitution reactions. For example, the allylthio group can be added via a thiolation reaction using allyl bromide and a thiol reagent.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(allylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation of the allylthio group.

    Amines: From reduction of nitro groups.

    Substituted Aromatics: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

2-(allylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: Used in research to understand the mechanisms of enzyme inhibition and receptor binding.

    Chemical Biology: Employed as a probe to study cellular processes and pathways.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(allylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(allylthio)-1-(4-chlorophenyl)-5-(4-hydroxyphenyl)-1H-imidazole: Similar structure but with a hydroxy group instead of a methoxy group.

    2-(methylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole: Similar structure but with a methylthio group instead of an allylthio group.

    2-(allylthio)-1-(4-bromophenyl)-5-(4-methoxyphenyl)-1H-imidazole: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

The unique combination of allylthio, chlorophenyl, and methoxyphenyl groups in 2-(allylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole imparts distinct chemical properties, such as specific reactivity patterns and biological activity profiles, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2OS/c1-3-12-24-19-21-13-18(14-4-10-17(23-2)11-5-14)22(19)16-8-6-15(20)7-9-16/h3-11,13H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAYVEODRYCEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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